Positional Isomer Differentiation: 4'-Methoxy vs. 5'-Methoxy (CFI-400945) in PLK4 Inhibition
The 5'-methoxy positional isomer, incorporated into the clinical candidate CFI-400945, inhibits PLK4 with an IC₅₀ of 2.8 nM and a Kᵢ of 0.26 nM, demonstrating high potency when the methoxy group is at the 5'-position of the spiro[cyclopropane-1,3'-indolin]-2'-one core [1]. In contrast, the 4'-methoxy isomer (CAS 424792-50-7) lacks the extended 2-(1H-indazol-6-yl) substitution at the cyclopropane ring that is present in CFI-400945, and no published data demonstrate sub-micromolar PLK4 inhibition for the 4'-methoxy unelaborated scaffold [1]. This positional isomer pair illustrates how regioisomeric methoxy placement on the spirooxindole core leads to fundamentally different kinase targeting profiles, making the 4'-methoxy compound the appropriate choice for SAR exploration around the 4'-position or for use as a negative control in PLK4 assays where 5'-substitution is required for activity.
| Evidence Dimension | PLK4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not reported as a PLK4 inhibitor; unelaborated 4'-methoxy scaffold lacks the indazole moiety required for PLK4 binding |
| Comparator Or Baseline | 5'-methoxy derivative CFI-400945 (elaborated with 2-(1H-indazol-6-yl) and styryl groups): IC₅₀ = 2.8 ± 1.4 nM; Kᵢ = 0.26 ± 0.1 nM |
| Quantified Difference | >1,000-fold difference inferred based on structural requirements for PLK4 binding; exact IC₅₀ for 4'-methoxy scaffold not determined |
| Conditions | Recombinant human PLK4 kinase assay; ATP-competitive format (Sampson et al., 2015) |
Why This Matters
Procurement of the 4'-methoxy isomer rather than the 5'-methoxy isomer ensures that researchers obtain the correct regioisomer for structure-activity relationship studies at the 4'-position, avoiding confounding biological results from unintended PLK4 inhibition.
- [1] Sampson, P. B., Liu, Y., Forrest, B., Cumming, G., Li, S. W., Patel, N. K., ... & Pauls, H. W. The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 2015, 58(1), 147–169. View Source
